Lipophilicity: XLogP3 Difference vs. Methoxy Analog
The predicted octanol-water partition coefficient (XLogP3) for 4,6-didodecoxypyrimidin-2-amine is estimated at ~11.5, based on the additive contribution of the dodecyl chains (approximately 0.5 logP units per methylene group) to the core scaffold [1]. In contrast, the XLogP3 of the closest short-chain commercial analog, 4,6-dimethoxypyrimidin-2-amine, is 0.5 [2]. This represents an approximately 11-log-unit difference, translating to a >10¹¹-fold higher preference for the organic phase.
Δ ≈ +11.0 (>10¹¹-fold organic-phase preference)
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | ~11.5 (calculated by group contribution method) |
| Comparator Or Baseline | 4,6-Dimethoxypyrimidin-2-amine: XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 ≈ +11.0 (>10¹¹-fold increase in organic-phase partitioning) |
| Conditions | XLogP3 computational prediction (PubChem/Guidechem); group contribution method based on methylene increment of 0.5 per –CH₂– |
Why This Matters
This enormous lipophilicity gap means the dodecyloxy compound will partition into lipid bilayers, hydrophobic polymer matrices, or organic solvent phases to an extent that is physically impossible for the methoxy analog, directly determining suitability for membrane-targeted assays, hydrophobic coatings, or non-aqueous formulations.
- [1] Estimated by group contribution method: each methylene (–CH₂–) unit adds ~0.5 logP units to the core scaffold. The 4,6-dimethoxypyrimidin-2-amine core XLogP3 is 0.5 (see [REFS-2]); 22 additional methylene units (11 per dodecyl chain) contribute ~11.0, yielding a total XLogP3 ≈ 11.5. View Source
- [2] Guidechem. 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) – XLogP3-AA: 0.5. Available at: https://m.guidechem.com (accessed April 2026). View Source
